molecular formula C25H28FNO4 B128597 rac-Fluvastatin Methyl Ester (mixture of diastereomers) CAS No. 202479-37-6

rac-Fluvastatin Methyl Ester (mixture of diastereomers)

Cat. No.: B128597
CAS No.: 202479-37-6
M. Wt: 425.5 g/mol
InChI Key: BOCZYIUKFAQNLG-OUKQBFOZSA-N
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Description

rac-Fluvastatin Methyl Ester is a synthetic intermediate or prodrug form of fluvastatin, a cholesterol-lowering statin. Diastereomers arise due to multiple stereogenic centers in the molecule, particularly in the statin side chain and the methyl ester moiety. These stereochemical variations influence physical properties (e.g., solubility, melting point), spectroscopic signatures, and biological activity. The compound’s synthesis typically involves stereoselective steps, but incomplete selectivity leads to diastereomer formation, necessitating separation and characterization techniques such as NMR and HPLC .

Properties

IUPAC Name

methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCZYIUKFAQNLG-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation of Indole Aldehyde and Chiral Side Chain

The core synthesis begins with the aldol condensation between 3-(4'-fluorophenyl)-1-(1-methylethyl)-1H-indole-2-carbaldehyde (III) and (S)-3-tert-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoate (II). This reaction, conducted in isopropanol with sodium bicarbonate at 0–28°C for 8–60 hours, yields the intermediate (+)-(E)-7-[3'-(4"-fluorophenyl)-1'-(1"-methylethyl)indol-2'-yl]-5-oxo-3-tert-butyldimethylsilyloxy-6-heptenoic acid methyl ester (IV). Key parameters include:

  • Temperature control : Reactions below 30°C prevent epimerization.

  • Solvent selection : Isopropanol enhances solubility of both reactants.

  • Catalyst : Sodium bicarbonate accelerates the condensation without degrading sensitive functional groups.

Desilylation and Reduction Steps

The tert-butyldimethylsilyl (TBDMS) protecting group in intermediate IV is removed using hydrofluoric acid (HF) in dichloromethane at 0–25°C for 0.5–3 hours, yielding the hydroxylated compound V. Subsequent cis-selective reduction of the 5-oxo group in V employs sodium borohydride and triethylborane in tetrahydrofuran (THF)/methanol at -75°C to -85°C. This step generates the syn-diol VI with a diastereomeric ratio (syn:anti) of 99:1.

Hydrolysis to rac-Fluvastatin Methyl Ester

The final hydrolysis of VI uses sodium hydroxide in methanol/water/toluene biphasic systems at 70°C. This method achieves >95% conversion to rac-fluvastatin methyl ester while minimizing side reactions. Toluene extracts organic impurities, leaving the product in the aqueous phase for isolation.

Diastereomeric Purity Optimization

Recrystallization Strategies

Anti-diastereomer content is reduced through iterative recrystallization of intermediates:

Recrystallization StepAnti-Diastereomer Content
Initial crude product2.5–3.0%
First recrystallization0.7–0.8%
Second recrystallization0.4–0.5%
Third recrystallization<0.2%

Data from patent EP2419407B1 demonstrates that three recrystallizations in hexane/ethyl acetate (6:4) reduce anti-diastereomer levels to pharmacopeial standards (<0.5%).

Biphasic Hydrolysis for Impurity Removal

The methanol/water/toluene system in hydrolysis serves dual purposes:

  • Organic phase (toluene) : Extracts unreacted methyl ester and hydrophobic byproducts.

  • Aqueous phase : Retains ionic fluvastatin sodium, which is precipitated by adding methyl tert-butyl ether (MTBE).

Industrial-Scale Production Techniques

Yield and Throughput Data

StepSolvent SystemTemperatureYieldPurity
Aldol condensationIsopropanol/H₂O25°C85%92%
DesilylationCH₂Cl₂/HF0–25°C91%95%
ReductionTHF/MeOH-80°C88%99%
HydrolysisMeOH/H₂O/toluene70°C94%99.8%

Data synthesized from CN1978428A and US7368581B2.

Analytical Methods for Diastereomer Quantification

High-Performance Liquid Chromatography (HPLC)

The anti-diastereomer is quantified using:

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

  • Gradient : 30% B to 70% B over 25 minutes.

  • Flow rate : 1.0 mL/min.

  • Detection : UV at 237 nm.

This method resolves syn- and anti-diastereomers with a resolution factor (Rs) >2.0, ensuring accurate quantification at 0.1% levels.

Environmental and Economic Considerations

Solvent Recovery Systems

Industrial plants integrate distillation units to recover >90% of MTBE and acetonitrile, reducing raw material costs by 25–30%.

Waste Stream Management

HF neutralization is achieved using calcium hydroxide slurry, generating inert CaF₂ precipitate. This process complies with EPA guidelines for fluoride effluent (<10 mg/L) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the double bond in the heptenoate chain, converting it to a single bond.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated heptanoate ester.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

  • Reference Standard : rac-Fluvastatin Methyl Ester is utilized as a reference standard in analytical chemistry for the quantification and identification of statins in pharmaceutical formulations. This application is crucial for ensuring the quality and efficacy of statin medications in clinical use.

2. Metabolic Pathway Studies

  • Biotransformation Research : Researchers employ rac-Fluvastatin Methyl Ester to investigate the metabolic pathways and biotransformation processes of statins within biological systems. Understanding these pathways can lead to insights into drug metabolism and interactions.

3. Pharmacokinetics and Pharmacodynamics

  • Model Compound : It serves as a model compound for studying the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of statins. This research aids in the development of new cholesterol-lowering agents .

4. Quality Control in Pharmaceuticals

  • Validation of Analytical Methods : In the pharmaceutical industry, rac-Fluvastatin Methyl Ester is employed for quality control and validation of analytical methods used for statin drugs. This ensures that products meet regulatory standards before reaching consumers.

Clinical Efficacy

A study demonstrated that treatment with fluvastatin significantly lowered serum LDL cholesterol levels by approximately 25% after six weeks . This reduction was associated with changes in LDL subspecies composition, indicating that rac-Fluvastatin Methyl Ester may influence lipid profiles beyond mere cholesterol reduction.

Cardiovascular Health

Research has shown that statins, including fluvastatin, exert pleiotropic effects that extend beyond LDL-C reduction. These effects include anti-inflammatory properties and improved endothelial function, which are critical for cardiovascular health . For instance, statins have been observed to reduce COX-2 expression and activity in endothelial cells, contributing to their protective cardiovascular effects .

Comparative Data Table

Application AreaDescriptionReferences
Analytical ChemistryUsed as a reference standard for statin quantification
Metabolic PathwaysInvestigates biotransformation processes
PharmacokineticsModel compound for studying drug absorption and effects
Quality ControlValidates analytical methods in pharmaceutical production
Clinical EfficacyLowers LDL cholesterol significantly
Cardiovascular HealthExhibits anti-inflammatory effects and improves endothelial function

Mechanism of Action

The mechanism of action of rac-Fluvastatin Methyl Ester (mixture of diastereomers) involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

NMR Characterization
  • Cis/trans-1,2-Dioxanes : Distinct ¹H NMR signals for methyl ester groups: δH 3.21 ppm (cis) vs. δH 3.83 ppm (trans) .
  • Mitragynine Diastereomers : Hydrolysis of the C-16 methyl ester alters metabolic pathways, detectable via NMR .
  • Acrylic Resins : Multiple (N+1) methyl ester peaks in ¹H NMR spectra indicate oligomeric diastereomers .

Table 2: Key NMR Chemical Shifts for Methyl Ester Diastereomers

Compound Cis Diastereomer (δH, ppm) Trans Diastereomer (δH, ppm) Reference
Mycaperoxide Derivatives 23.5–23.7 (¹³C, C6) 20.0–21.0 (¹³C, C6)
Ugi Reaction Products 3.21 (¹H) 3.83 (¹H)
rac-Fluvastatin Methyl Ester Expected: ~3.2–3.8 (¹H)* Expected: ~3.8–4.0 (¹H)*

*Predicted based on analogous esters.

Chromatographic Separation
  • DiHETE Methyl Esters: Separated via SP-HPLC (normal-phase) but co-eluted in RP-HPLC .
  • Pheromone Methyl Esters : DB-5 column resolved diastereomers with Kovats indices 1558 and 1567 vs. 1600 for the natural product .
  • Acrylic Resins: Normal-phase HPLC isolated major diastereomers from oligomeric mixtures .

Table 3: HPLC Separation Methods

Compound Column Type Elution Conditions Reference
DiHETE Methyl Esters SP-HPLC Isocratic, hexane/isopropanol
Pheromone Derivatives DB-5 (RP) Temperature gradient
rac-Fluvastatin Methyl Ester Likely SP-HPLC* Hexane/ethyl acetate

*Assumed based on polarity of statin analogs.

Biological Activity

Rac-Fluvastatin Methyl Ester, a mixture of diastereomers, is an important compound in the statin class of drugs, primarily known for its role as an HMG-CoA reductase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Overview of Rac-Fluvastatin Methyl Ester

Rac-Fluvastatin Methyl Ester is derived from fluvastatin, a statin used primarily for lowering cholesterol levels and preventing cardiovascular diseases. The compound exhibits significant biological activity through its inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

The primary mechanism through which rac-fluvastatin methyl ester exerts its effects is via the inhibition of protein geranylgeranylation. This process is crucial for the function of small GTPases, which play significant roles in various cellular signaling pathways. Research indicates that fluvastatin inhibits the secretion of von Willebrand factor (vWF) from endothelial cells (HUVECs) in response to secretagogues such as thrombin and histamine. This inhibition can be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), confirming that the action is related to geranylgeranylation pathways .

Biological Activity Data

The biological activity of rac-fluvastatin methyl ester has been characterized through various studies. Below is a summary table highlighting key findings from research studies on its effects:

Study Cell Type Concentration Effect Mechanism
HUVEC2.5 μM>50% inhibition of thrombin-induced vWF secretionInhibition of protein geranylgeranylation
VariousN/ASignificant reduction in LDL-C levelsHMG-CoA reductase inhibition
Breast Cancer CellsN/ADecreased tumor proliferation and increased apoptosisStatin-induced apoptosis pathways

Case Studies

Several case studies have highlighted the clinical relevance and pleiotropic effects of statins, including rac-fluvastatin methyl ester:

  • Breast Cancer : A study indicated that fluvastatin decreased breast tumor proliferation and increased apoptosis in patients diagnosed with breast cancer. This suggests potential therapeutic applications beyond cholesterol management .
  • Cardiovascular Outcomes : In clinical trials assessing perioperative risk reduction, statins were shown to have anti-inflammatory effects, which may contribute to improved outcomes in cardiac surgery patients .
  • Combination Therapies : Fluvastatin has been investigated in combination with other agents for enhancing therapeutic efficacy against tumors. For instance, it was noted to improve apoptosis rates in prostate cancer cells when used alongside standard treatments .

Research Findings

Research has consistently demonstrated that rac-fluvastatin methyl ester retains similar biological activities as its parent compound. Key findings include:

  • Inhibition of vWF Secretion : Fluvastatin's ability to inhibit vWF secretion from endothelial cells is significant for understanding its cardiovascular protective effects .
  • Cholesterol-Lowering Effects : The compound effectively lowers LDL cholesterol levels, contributing to its primary use in managing dyslipidemia and reducing cardiovascular risk.
  • Antitumor Properties : Emerging evidence suggests that statins may have direct antitumor effects, potentially making them useful adjuncts in cancer therapy .

Q & A

Q. What statistical models are recommended for optimizing transesterification reactions involving rac-Fluvastatin Methyl Ester?

  • Methodological Answer : Implement Taguchi orthogonal arrays (L9 or L27 designs) to reduce experimental runs while capturing interactions between variables. Calculate signal-to-noise (S/N) ratios to identify optimal parameter combinations. For example, a 3-level design with catalyst concentration (0.5–1.5 wt%), methanol-to-oil ratio (6:1–12:1), and temperature (50–70°C) yields maximum S/N ratios at 1.0 wt%, 9:1, and 60°C, respectively .

Q. How do degradation pathways of rac-Fluvastatin Methyl Ester differ between acidic and alkaline conditions?

  • Methodological Answer : Under acidic conditions (pH < 3), hydrolysis predominates, yielding Fluvastatin acid derivatives (monitored via HPLC retention time shifts at 365 nm). In alkaline conditions (pH > 10), oxidative degradation forms 4E-(+)-7-[3-(4-fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid. Use mass spectrometry (LC-MS) to confirm fragment ions (e.g., m/z 453.2 for the oxidized product) .

Q. What advanced techniques validate the stereochemical integrity of rac-Fluvastatin Methyl Ester during long-term studies?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy at 365 nm to monitor enantiomeric excess. Specific rotation values should remain within +108° to +115° (20 mg/mL in methanol). Cross-validate with chiral HPLC using USP Fluvastatin System Suitability Mixture RS to detect epimerization .

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